3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride
Overview
Description
3-(5-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride (hereafter referred to as 5-FIPH) is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated analog of the neurotransmitter serotonin, and has been used in a variety of studies in the fields of neuroscience, pharmacology, and biochemistry. 5-FIPH has been used to investigate the biochemical and physiological effects of serotonin, as well as to explore its potential as a therapeutic agent.
Scientific Research Applications
Antiviral Applications
Indole derivatives, including compounds similar to 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride, have been studied for their antiviral properties . These compounds have shown inhibitory activity against a range of RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs. Their mechanism of action often involves interfering with viral replication or inhibiting enzymes crucial to the viral life cycle.
Anti-inflammatory and Analgesic Effects
The indole moiety is a common feature in molecules with anti-inflammatory and analgesic effects . Research into indole derivatives like 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride could lead to the development of new treatments for conditions characterized by inflammation and pain, such as arthritis and neuropathic pain.
Anticancer Research
Indole derivatives are known to possess anticancer activities, with some showing the ability to induce apoptosis in cancer cells . The study of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride in this context could contribute to the discovery of novel oncology therapeutics, particularly in targeting specific cancer cell lines or pathways.
Neuroscientific Research
In neuroscience, compounds like 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride can be valuable for studying neurotransmitter systems, especially serotonin . They may serve as research tools or lead compounds in the development of drugs for neurological disorders, such as depression, anxiety, and schizophrenia.
Molecular Biology and Biochemistry
In molecular biology and biochemistry, this compound could be used to study protein interactions and signaling pathways . Its potential to bind to various receptors and enzymes makes it a useful probe for understanding cellular processes at the molecular level.
Pharmacological Studies
Pharmacologically, 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride can be explored for its drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles . This research can provide insights into how the compound, or its derivatives, could be optimized for therapeutic use.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in a variety of biological activities . The exact nature of these interactions and changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that they may affect multiple biochemical pathways, with the downstream effects varying based on the specific pathways involved.
Result of Action
Given the broad biological activities of indole derivatives , the effects could potentially be diverse, depending on the specific targets and pathways involved.
properties
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.ClH/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13;/h3-4,6-7,14H,1-2,5,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMOHFVPXNCQMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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